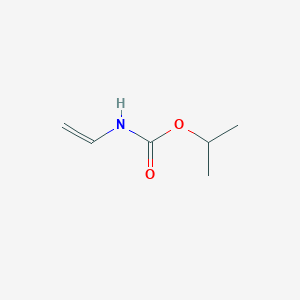

Propan-2-yl ethenylcarbamate

Description

Propan-2-yl ethenylcarbamate (IUPAC name: propan-2-yl (ethenyl)carbamate) is a carbamate derivative characterized by a propan-2-yl (isopropyl) group esterified to the carbamate oxygen and an ethenyl (vinyl) group attached to the carbamate nitrogen. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol. Carbamates, in general, are known for their diverse applications, ranging from agrochemicals to pharmaceuticals, due to their structural versatility and reactivity.

Carbamates typically form via the reaction of alcohols with isocyanates or through urea-alcohol condensation. Its physical properties, such as solubility and stability, are inferred from structural analogs: the isopropyl group likely imparts lipophilicity, reducing water solubility compared to smaller carbamates like ethyl carbamate .

Properties

CAS No. |

15895-81-5 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

propan-2-yl N-ethenylcarbamate |

InChI |

InChI=1S/C6H11NO2/c1-4-7-6(8)9-5(2)3/h4-5H,1H2,2-3H3,(H,7,8) |

InChI Key |

DHRJFTZTGSEQJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl vinylcarbamate can be synthesized through several methods. One common approach involves the reaction of isopropylamine with vinyl chloroformate. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods: Industrial production of isopropyl vinylcarbamate often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Isopropyl vinylcarbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the vinyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .

Scientific Research Applications

Isopropyl vinylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in polymerization reactions to create specialized polymers with unique properties.

Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.

Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

Industry: It is used in the production of coatings and adhesives due to its excellent binding properties.

Mechanism of Action

The mechanism of action of isopropyl vinylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This interaction can affect various biochemical pathways, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Propan-2-yl ethenylcarbamate with structurally or functionally related carbamates and esters:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Toxicity | Applications |

|---|---|---|---|---|---|

| This compound | C₆H₁₁NO₂ | 129.16 | Low (inferred) | Not thoroughly studied | Research chemical, potential monomer |

| Ethyl carbamate | C₃H₇NO₂ | 89.09 | Moderate in water | Carcinogenic (Group 2A) | Food contaminant, laboratory reagent |

| Methyl carbamate | C₂H₅NO₂ | 75.07 | High in water | Low acute toxicity | Pharmaceuticals, polymer precursors |

| Isopropyl acetate | C₅H₁₀O₂ | 102.13 | Low in water | Irritant (respiratory, skin) | Solvent, flavoring agent |

Key Comparisons:

Structural and Functional Differences Ethyl carbamate (EC): A well-studied carbamate formed in fermented beverages via urea-ethanol reactions. It is mutagenic and carcinogenic, with regulatory limits in foods . This compound differs in its branched alkyl group (isopropyl vs. ethyl) and vinyl substitution, which may alter reactivity and toxicity. Methyl carbamate: Smaller and more polar, it exhibits higher water solubility and lower toxicity.

Toxicity and Hazards Ethyl carbamate’s carcinogenicity is linked to metabolic activation to vinyl carbamate epoxide, a DNA-reactive species . This compound’s vinyl group raises similar concerns, but its toxicity profile remains uncharacterized.

Applications Ethyl carbamate is primarily a food safety concern, whereas methyl carbamate serves as a pharmaceutical intermediate.

Analytical Challenges Ethyl carbamate detection employs GC-MS and NMR, as noted in studies on fermented beverages . Similar methods may apply to this compound, though its structural complexity (e.g., branching) could complicate analysis.

Q & A

Q. What are the recommended synthetic protocols for Propan-2-yl ethenylcarbamate to ensure high purity and yield?

- Methodological Answer : this compound can be synthesized via carbamate esterification under anhydrous conditions. Key steps include:

- Reagent Selection : Use isopropyl alcohol and vinyl carbamoyl chloride in a molar ratio of 1:1.2 to favor carbamate formation .

- Catalysis : Employ triethylamine (TEA) as a base to neutralize HCl byproducts .

- Purification : Perform column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in diethyl ether to isolate the product ≥98% purity .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to identify carbamate NH (δ 5.2–5.8 ppm) and ethenyl protons (δ 4.9–5.3 ppm). Compare experimental shifts with DFT-predicted values to resolve ambiguities .

- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. Ensure resolution <1.0 Å and R-factor <5% for accurate bond-length/angle determination .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular ion [M+H]⁺ and fragment patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Mitigation : Use fume hoods (≥0.5 m/s airflow) and PPE (nitrile gloves, lab coat, goggles) .

- First Aid : For inhalation, administer artificial respiration and seek immediate medical attention. For skin contact, wash with 10% sodium bicarbonate solution .

- Waste Disposal : Neutralize with 5% NaOH before incineration in a licensed facility .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray crystallography data for this compound?

- Methodological Answer :

- Dynamic Effects : NMR captures time-averaged conformers, while X-ray shows static structures. Compare temperature-dependent NMR (298–323 K) with low-temperature crystallography (100 K) to identify rotational barriers .

- Computational Validation : Run DFT simulations (B3LYP/6-311+G(d,p)) to model NMR chemical shifts and overlay with crystallographic coordinates in Mercury (CCDC) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Mechanistic Modeling : Use Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic attack sites .

- Solvent Effects : Conduct COSMO-RS simulations in water, DMSO, and THF to assess solvation energies and transition-state stabilization .

Q. How should researchers design in vitro experiments to study the metabolic pathways of this compound?

- Methodological Answer :

- Hepatic Models : Use primary hepatocytes (rat/human) incubated with 1–100 µM compound. Quench reactions at 0, 15, 30, 60 min with acetonitrile .

- Metabolite Profiling : LC-QTOF-MS (ESI+) in full-scan mode (m/z 50–1000) with MetaboLynx for untargeted metabolite identification .

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzyme contributions .

Data Contradiction Analysis

Q. How to address discrepancies in toxicity data for this compound across studies?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate studies using Hill slope models to identify threshold effects (EC₅₀ vs. NOAEL) .

- Species-Specific Factors : Compare hepatocyte metabolism rates (human vs. rodent) via intrinsic clearance (CLint) calculations .

Ethical and Reporting Standards

Q. What ethical frameworks apply to in vivo studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.